molecular formula C18H17N3O4S2 B2948923 2-methyl-5-nitro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-82-4

2-methyl-5-nitro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2948923
CAS No.: 863511-82-4
M. Wt: 403.47
InChI Key: MIYCEJDLMDTDRA-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a chemical hybrid compound designed for antiviral research, incorporating a benzenesulfonamide moiety linked to a 2-phenylthiazole system via an ethyl spacer. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of agents against Human Immunodeficiency Virus (HIV-1). Compounds featuring 5-nitro and phenylthiazole subunits, structurally related to this product, have demonstrated a unique multitarget mechanism of action, showing promise as inhibitors of key viral enzymes essential for HIV-1 replication . Research indicates such compounds can simultaneously target the Reverse Transcriptase (RT) associated functions—both the DNA polymerase and the RNase H—as well as HIV-1 Integrase (IN) . By inhibiting these multiple viral targets, this class of molecules presents a strategic approach to overcome drug resistance, a major challenge in current antiretroviral therapy. The integration of the sulfonamide group further contributes to the compound's potential bioactivity and physicochemical properties. This product is intended for research purposes only, specifically for in vitro studies aimed at exploring novel antiviral strategies, validating new drug targets, and advancing the development of multifactorial therapeutic agents.

Properties

IUPAC Name

2-methyl-5-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-13-7-8-16(21(22)23)11-17(13)27(24,25)19-10-9-15-12-26-18(20-15)14-5-3-2-4-6-14/h2-8,11-12,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYCEJDLMDTDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-5-nitro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that have investigated the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the sulfonamide group further enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with thiazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess potent antibacterial activity against various bacterial strains. In one study, a series of thiazole derivatives demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values as low as 3.9 μg/mL .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
This compoundS. aureus3.9
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideE. coli5.0
N-(thiazol-2-yl)-benzene sulfonamidePseudomonas aeruginosa7.5

Anticancer Activity

The thiazole moiety has been associated with anticancer properties in various studies. Compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl and thiazole rings can significantly influence the anticancer activity.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-715
Thiazole derivative XHeLa12
Thiazole derivative YA54910

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.
  • Disruption of Membrane Integrity : Antimicrobial activity may also stem from the ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of thiazole derivatives reported that modifications to the thiazole ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In vitro studies on MCF-7 and HeLa cell lines revealed that certain structural modifications increased cytotoxicity, suggesting that optimizing these compounds could lead to more effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfonamide-thiazole hybrids, which are often explored for their antimicrobial, anti-inflammatory, or enzyme-inhibitory activities. Below is a detailed comparison based on substituent variations and reported properties:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Features/Activity (if reported)
2-Methyl-5-nitro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide - 2-methyl, 5-nitro on benzene
- Ethyl-linked 2-phenylthiazole
~443.5* Structural complexity; potential enzyme inhibition
4-Methyl-N-(4-methyl-5-(1-(2-(5-oxo-4-(2-(p-tolyl)-hydrazono)-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (15d) - 4-methyl on benzene
- Hydrazono-thiazole substituents
~552.6* Enhanced hydrogen-bonding capacity due to hydrazone groups; possible antimicrobial activity

*Calculated molecular weights based on structural formulas.

Key Observations:

In contrast, compound 15d (Table 1) lacks nitro groups but includes hydrazone moieties, which could improve solubility or metal-chelating properties . The ethyl linker in both compounds provides conformational flexibility, but the thiazole substitution (phenyl vs. hydrazono) alters steric and electronic profiles.

Bioactivity Hypotheses :

  • While direct pharmacological data for the target compound are unavailable, sulfonamide-thiazole hybrids are frequently associated with carbonic anhydrase inhibition or antimicrobial activity due to their ability to mimic enzyme substrates or disrupt microbial membranes. Compound 15d , with its hydrazone groups, may exhibit stronger hydrogen-bonding interactions with target proteins compared to the nitro-substituted analog .

Synthetic Pathways: Both compounds likely derive from multi-step heterocyclic condensation reactions. For example, the synthesis of 15d involves reacting a hydrazono-thiazole precursor with a sulfonamide intermediate under controlled conditions . Similar methodologies may apply to the target compound.

Methodological Considerations in Structural Analysis

The structural elucidation of such compounds relies heavily on X-ray crystallography and computational tools. For instance:

  • SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement and structure solution, enabling precise determination of bond lengths and angles .
  • ORTEP-3 and WinGX facilitate graphical representation of crystallographic data, critical for visualizing substituent orientations and intermolecular interactions .

Q & A

Q. How to address contradictions between in vitro activity and computational predictions?

  • Root Cause : Check assay conditions (e.g., ionic strength affecting sulfonamide ionization) or protein conformation (flexible vs. rigid docking).
  • Resolution : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding mode stability over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.